Ethyl 4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald synthesis involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For example, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis Methodologies
Research often focuses on synthesizing novel compounds with potential biological activities. For example, the synthesis of new quinazolines as potential antimicrobial agents involves creating compounds with specific functional groups that could be structurally similar to the compound , indicating a broad interest in exploring the therapeutic potential of such molecules (Desai, Shihora, & Moradia, 2007). Similar synthetic approaches could be applicable to the compound of interest, highlighting the importance of innovative synthesis routes in drug discovery and development.
Antimicrobial Activities
Several studies have synthesized compounds to evaluate their antimicrobial properties. For instance, compounds containing sulfonamido moieties have been developed for their antibacterial activities, suggesting that the inclusion of sulfonyl groups in molecules, as seen in the compound of interest, could impart significant biological activities (Azab, Youssef, & El-Bordany, 2013). This research direction supports the exploration of such compounds for potential applications in combating microbial resistance.
Development of Novel Compounds
The ongoing quest for new therapeutic agents is exemplified by studies focusing on the synthesis and biological evaluation of novel compounds. Research into the creation of dihydropyridine analogs for antioxidant activities indicates a continuous effort to find new molecules with beneficial properties, potentially relevant to the compound (Sudhana & Jangampalli Adi, 2019). Such studies underscore the importance of structural diversity in the discovery of compounds with novel or enhanced biological activities.
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of its varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 4-(5-ethylthiophen-2-yl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c1-3-14-10-11-17(28-14)29(24,25)27-15-12-16(22)21(13-8-6-5-7-9-13)20-18(15)19(23)26-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVSFQHGFOSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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